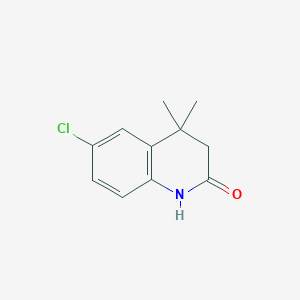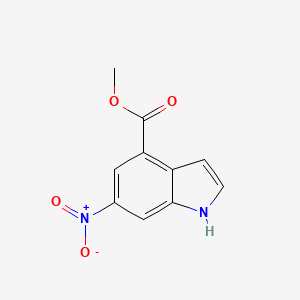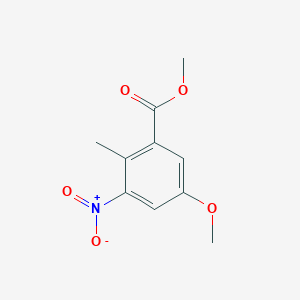
1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Overview
Description
“3,4-Difluorophenylacetic acid” and “3,4-Difluorophenylboronic acid” are two compounds that contain a “3,4-Difluorophenyl” group . These compounds are used as building blocks in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of compounds containing a “3,4-Difluorophenyl” group can involve various methods. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another example is the synthesis of “2-(3,4-difluorophenyl)cyclopropanamine” derivatives .
Molecular Structure Analysis
The molecular formula of “3,4-Difluorophenylboronic acid” is CHBFO, with an average mass of 157.911 Da and a monoisotopic mass of 158.035065 Da .
Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Difluorophenyl” compounds can vary. For instance, “3,4-Difluorophenylacetic acid” has a linear formula of F2C6H3CH2CO2H .
Scientific Research Applications
Antibacterial Properties
- Research has shown that certain arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, exhibit significant antibacterial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria. One study specifically identified 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid as having excellent in vitro potency and in vivo efficacy (Chu et al., 1986).
Crystal and Docking Studies
- Crystal studies and docking studies were conducted on some novel fluorinated pyridazinone derivatives, closely related to the chemical . These studies have led to insights into their structural properties and potential applications in antibacterial treatments (Sowmya et al., 2013).
Synthesis and Properties
- The compound has been synthesized in various studies, highlighting its potential for further chemical modifications and applications in medicinal chemistry. These studies emphasize its utility in creating new molecules with potential biological activities, such as antimicrobial and antifungal properties (Jacobsen et al., 1991).
Potential Application in Wheat Cultivation
- An improved synthesis method for new pyridazine type hybridizing agents for wheat, closely related to 1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, was developed, indicating possible agricultural applications, particularly in crop improvement and protection (Geng Zeng-yan, 2011).
Safety And Hazards
Safety data sheets indicate that compounds containing a “3,4-Difluorophenyl” group can be hazardous. For example, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid” is toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
1-(3,4-difluorophenyl)-4-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O3/c12-7-2-1-6(5-8(7)13)15-4-3-9(16)10(14-15)11(17)18/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKBORHBZDSFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=O)C(=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



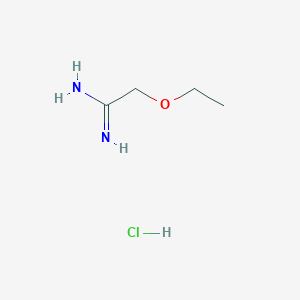
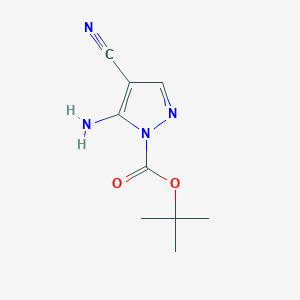

![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)





